4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
Description
This compound is a benzohydrazide derivative featuring a pyrazole core substituted with a chlorine atom at the 4-position and a methylene bridge linking it to the hydrazide moiety. The (E)-configured imine group connects the benzohydrazide to a 4-hydroxy-3-methoxyphenyl aromatic system. The structural complexity enables diverse non-covalent interactions, such as hydrogen bonding (via –OH and –NH groups) and π-π stacking (aromatic rings), which are critical for pharmacological activity .
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-27-18-8-14(4-7-17(18)25)9-21-23-19(26)15-5-2-13(3-6-15)11-24-12-16(20)10-22-24/h2-10,12,25H,11H2,1H3,(H,23,26)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPNHKJSJXKISV-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Condensation Reaction: The chloromethylated pyrazole is reacted with benzohydrazide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzohydrazide moiety.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzohydrazide derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N’~1~-[(E)-1-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of pyrazole-linked benzohydrazides, which are widely studied for antioxidant, anti-inflammatory, and antimicrobial activities. Below is a comparative analysis with structurally analogous compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl group in the target compound enhances hydrogen-bonding capacity compared to phenyl or 4-methylphenyl substituents in analogs . This may improve binding to enzymes like cyclooxygenase (COX) or xanthine oxidase, common targets in anti-inflammatory and antioxidant research . However, bulky substituents (e.g., 4-propoxyphenyl in ) may reduce membrane permeability due to increased steric hindrance.
Spectral and Synthetic Comparisons :
- IR Spectroscopy : The target compound’s –OH and –OCH₃ groups are expected to show stretches at ~3400 cm⁻¹ (broad, O–H) and 2830–2940 cm⁻¹ (C–O), distinguishing it from analogs like , which lack hydroxyl groups .
- Synthesis : Similar to , the target compound likely involves condensation of a pyrazole-carbaldehyde intermediate with a substituted benzohydrazide under acidic conditions. Yields for such reactions typically range from 60–75% .
The (E)-imine configuration, confirmed in via X-ray diffraction, is critical for maintaining structural rigidity and activity .
Theoretical vs. Experimental Data
- Antioxidant Potential: The target compound’s phenolic –OH group may confer superior radical-scavenging activity compared to non-hydroxylated analogs (e.g., ), aligning with trends observed in where methoxy groups enhanced activity.
- Solubility : The hydroxy and methoxy groups improve aqueous solubility relative to highly lipophilic analogs (e.g., ), though logP values suggest moderate bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
